3,4-Dimethylhexan-1-ol
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Overview
Description
3,4-Dimethylhexan-1-ol is an organic compound belonging to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of a hexane chain that is substituted with two methyl groups at the third and fourth positions. This compound has the molecular formula C8H18O and is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethylhexan-1-ol can be synthesized through several methods. One common approach involves the reduction of 3,4-dimethylhexan-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, this compound can be produced via catalytic hydrogenation of 3,4-dimethylhexanal. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to facilitate the hydrogenation reaction.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylhexan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4-dimethylhexanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 3,4-dimethylhexane using strong reducing agents.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or hydrobromic acid (HBr) in the presence of a catalyst.
Major Products Formed
Oxidation: 3,4-Dimethylhexanoic acid.
Reduction: 3,4-Dimethylhexane.
Substitution: 3,4-Dimethylhexyl chloride or bromide.
Scientific Research Applications
3,4-Dimethylhexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications and its interactions with biological targets.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dimethylhexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, it may interact with enzymes and receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylhexan-1-ol: Similar in structure but with both methyl groups on the third carbon.
2,4-Dimethylhexan-1-ol: Similar but with methyl groups on the second and fourth carbons.
3,4-Dimethylhexane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Uniqueness
3,4-Dimethylhexan-1-ol is unique due to the specific positioning of its methyl groups and hydroxyl group, which confer distinct chemical properties and reactivity compared to its isomers and other similar compounds.
Properties
CAS No. |
66576-57-6 |
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Molecular Formula |
C8H18O |
Molecular Weight |
130.23 g/mol |
IUPAC Name |
3,4-dimethylhexan-1-ol |
InChI |
InChI=1S/C8H18O/c1-4-7(2)8(3)5-6-9/h7-9H,4-6H2,1-3H3 |
InChI Key |
QVFKMROLPSPCIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)CCO |
Origin of Product |
United States |
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